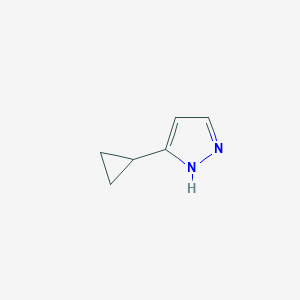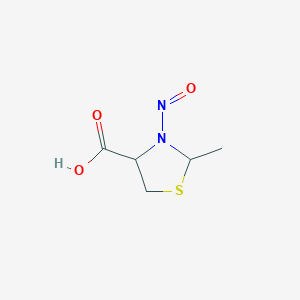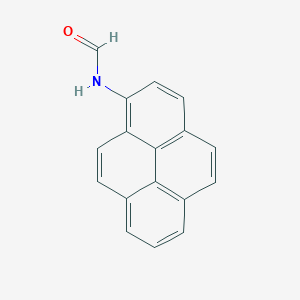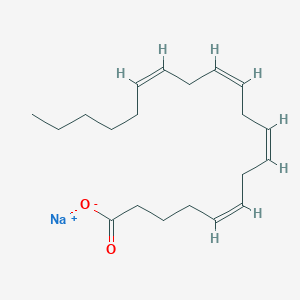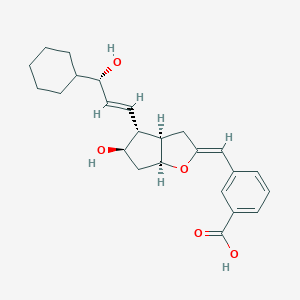
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions including polymerizations initiated by superacids, Reformatsky-type reactions, and bioreductions utilizing dehydrogenase enzymes. For instance, a study on the polymerizations initiated by superacids has explored the complexation of trifluoromethanesulphonates, highlighting the intricate chemistry involved in synthesizing such compounds (Souverain et al., 1980). Additionally, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using the short-chain dehydrogenase/reductase ChKRED12 for the synthesis of chiral intermediates demonstrates the biochemical approaches to synthesizing complex molecules (Ren et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. A spectroscopic and diffractometric study revealed polymorphism in certain ethyl propanoate derivatives, providing insights into the challenges of characterizing such molecules (Vogt et al., 2013).
Chemical Reactions and Properties
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including 1,3-dipolar cycloadditions, which lead to the synthesis of CF3-substituted pyrazoles (Gladow et al., 2014). These reactions underscore the compound's reactivity and utility in synthesizing heterocyclic compounds.
Physical Properties Analysis
The physical properties of such compounds, including their polymorphic forms, are crucial for understanding their stability, solubility, and suitability for various applications. The polymorphic forms of ethyl propanoate derivatives show minor but distinct differences in their capillary powder X-ray diffraction patterns, highlighting the importance of physical characterization in the development of pharmaceutical compounds (Vogt et al., 2013).
Applications De Recherche Scientifique
Synthesis of Novel Compounds :
- Used in synthesizing novel imidazo[1,2-a]pyrimidine compounds (J. Liu, 2013).
- Applied in the fabrication of 4-phenyl-2-butanone, important in medicines for reducing inflammation and codeine (Jiangli Zhang, 2005).
- Utilized in synthesizing novel crown ethers, such as 3-phenyl chromenone-crown ethers (M. Bulut & Ç. Erk, 2001).
- Key in synthesizing enantiomerically enriched propargyl silanes (I. Fleming & J. Mwaniki, 1998).
Polymer Research :
- Acts as a novel initiator in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), leading to block copolymers (Umit Tunca et al., 2001).
Photolysis Research :
- Used in photolysis of 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols (K. Ang & R. Prager, 1992).
Enantiomeric Preparation :
- Useful for enantiomeric preparation of 3-amino-3-phenyl-1-propanol (N. Fadnavis et al., 2006).
Synthesis of Ethyl 3α - (3-aminophenyl)propanoate :
- Can synthesize ethyl 3α - (3-aminophenyl)propanoate (U. Nagel et al., 2011).
Antimicrobial Properties :
- Exhibits antibacterial, antifungal, and antituberculosis properties (Basavarajaiah Suliphal Devara Mathada & Mruthyunjayaswamy Bennikallu Hire Mathada, 2009).
Inhibitor Research :
- Ethyl 2-oxo-3-(4-oxo-4α -chromen-2-yl)propanoates form compounds with potential as sortase A inhibitors, showing antibiofilm activity against S. aureus and related pathogens (B. Maggio et al., 2016).
Selective Hydrolysis :
- Useful for selective removal of methanesulfonate esters at low pH without measurable loss to the product ester (L. Chan et al., 2008).
Bioreduction Applications :
- Involved in the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a key intermediate for the antidepressant drug duloxetine (Zhi-qiang Ren et al., 2019).
Safety And Hazards
The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | |
CAS RN |
106263-53-0 | |
| Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

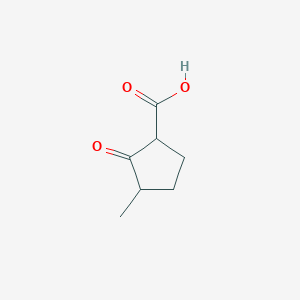
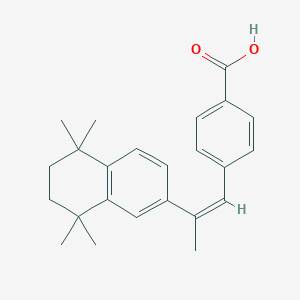



![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
